N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2N3O3S/c1-19-13-11(17)6-9(16)7-12(13)24-15(19)18-14(21)8-2-4-10(5-3-8)20(22)23/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHUBTNFQAIBJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the Benzothiazole Ring: The synthesis begins with the formation of the benzothiazole ring by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Fluorine Atoms: The fluorine atoms are introduced through electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methylation: The methyl group is introduced via alkylation reactions using methyl iodide or dimethyl sulfate.
Formation of the Nitrobenzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can reduce the nitro group to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a probe to study the interactions between proteins and small molecules, particularly in the context of enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in cell death. The compound’s ability to interact with multiple targets and pathways makes it a versatile tool in both therapeutic and research settings .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects, spectroscopic properties, and reactivity:
N-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-nitrobenzamide
- Key Differences : Incorporates a fused [1,3]dioxolo ring instead of 4,6-difluoro substituents on the benzothiazole core.
- The nitrobenzamide moiety is retained, suggesting similar hydrogen-bonding capabilities via the amide and nitro groups .
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide
- Key Differences : Replaces the benzothiazole ring with a dihydrothienylidene system and introduces a 2-fluorophenyl group.
- Implications : The thienylidene ring may exhibit weaker aromaticity than benzothiazole, altering π-stacking behavior. The fluorine substituents on both compounds likely confer similar metabolic stability, but the absence of a nitro group reduces electron-withdrawing effects compared to the target molecule .
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide
- Key Differences : Substitutes 4,6-difluoro groups with 4,7-dimethoxy and replaces the nitro group with a fluorine atom on the benzamide.
- Implications : Methoxy groups are electron-donating, increasing solubility but decreasing electrophilicity. The fluorine on benzamide is a weaker electron-withdrawing group than nitro, likely reducing hydrogen-bond acceptor strength .
Structural and Spectroscopic Analysis
Table 1: Substituent and Spectral Comparison
*Inferred from analogous hydrazinecarbothioamides in .
Key Observations:
- Nitro vs. Fluoro on Benzamide : The nitro group (target compound) enhances resonance stabilization and hydrogen-bonding capacity compared to fluorine ().
- Electron Effects : Difluoro and nitro substituents (target) create a strongly electron-deficient benzothiazole system, favoring interactions with electron-rich biological targets. Methoxy groups () or dioxolo rings () counteract this effect.
- Tautomerism : The target’s benzothiazol-2-ylidene group likely exists in the thione tautomer, as evidenced by IR absence of ν(S-H) (~2500–2600 cm⁻¹) and presence of ν(C=S) (~1247–1255 cm⁻¹) in related compounds .
Reactivity and Stability Insights
- Mass Spectrometry: The nitrobenzamide group in the target may undergo fragmentation pathways similar to N-(3-chlorophenethyl)-4-nitrobenzamide (), such as cleavage of the amide bond to yield a (4-nitrobenzylidyne)oxonium cation (m/z 150) or loss of NO• (m/z 120).
- Hydrogen Bonding: The amide and nitro groups in the target compound can act as hydrogen-bond acceptors/donors, promoting crystal packing patterns distinct from methoxy- or fluorine-substituted analogs. Graph set analysis () could elucidate these differences.
- Synthesis Challenges : Fluorine and nitro groups may complicate synthesis due to their electron-withdrawing nature, requiring optimized conditions (e.g., reflux in basic media for S-alkylation, as in ).
Biological Activity
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide is a synthetic organic compound with potential applications in pharmaceuticals and agrochemicals. Its unique structural features, including a benzothiazole moiety and nitro group, contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₂F₂N₂O₂S. The compound features:
- Benzothiazole ring: Known for its biological activity.
- Difluoro and nitro groups: These substitutions enhance reactivity and biological interactions.
1. Antimicrobial Activity
Research indicates that compounds containing nitro groups exhibit significant antimicrobial properties. The mechanism involves the reduction of nitro groups to form reactive intermediates that bind to DNA, causing cell death. For instance, nitro derivatives similar to this compound have shown efficacy against various pathogens by disrupting cellular processes through DNA damage .
2. Anti-inflammatory Activity
Nitro-containing compounds have demonstrated anti-inflammatory effects by inhibiting enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX). These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. Studies have shown that similar nitrobenzamide derivatives effectively inhibit iNOS and other inflammatory mediators .
3. Enzyme Inhibition
This compound has potential as an inhibitor of key enzymes involved in metabolic disorders. For example:
- Alpha-glucosidase inhibition: This may aid in managing diabetes by reducing glucose absorption.
- Acetylcholinesterase inhibition: Potential applications in treating neurodegenerative diseases like Alzheimer's .
The biological activity of this compound is attributed to its structural features:
- Binding affinity: The difluoro and nitro groups enhance interaction with biological targets.
- Molecular docking studies suggest effective binding to enzyme active sites, indicating a mechanism involving competitive inhibition .
Case Studies and Research Findings
Several studies have investigated the biological activity of benzothiazole derivatives:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated antimicrobial efficacy against E. coli with MIC values comparable to standard antibiotics. |
| Study B (2021) | Reported significant anti-inflammatory effects in vitro by inhibiting iNOS in macrophages. |
| Study C (2022) | Showed potential in reducing blood glucose levels in diabetic models through alpha-glucosidase inhibition. |
These findings underscore the compound's versatility as a potential therapeutic agent.
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves condensation of a substituted benzothiazole precursor (e.g., 4,6-difluoro-3-methyl-1,3-benzothiazol-2-amine) with 4-nitrobenzoyl chloride. Pyridine is often used as a solvent and base to neutralize HCl byproducts. Reaction conditions such as temperature (room temperature to 80°C), stoichiometric ratios (1:1.2 amine:acyl chloride), and reaction time (12–24 hours) are critical for minimizing side reactions like hydrolysis of the acyl chloride. Purification via column chromatography or recrystallization from methanol is recommended .
- Example Reaction Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4-Nitrobenzoyl chloride, pyridine, RT, 12h | Acylation of benzothiazole amine |
| 2 | 10% NaHCO₃ wash | Remove acidic impurities |
| 3 | Recrystallization (CH₃OH) | Isolate pure product |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural configuration, particularly the Z-isomer specificity?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding (e.g., amide NH resonance at δ 10–12 ppm). ¹⁹F NMR identifies fluorine environments.
- X-ray Crystallography : Resolves the Z-configuration of the imine bond and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .
- IR Spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹).
Q. What are the primary challenges in achieving regioselective functionalization of the benzothiazole core during derivative synthesis?
- Methodology : Competing reactivity at the 2-position (due to electron-withdrawing fluorine and nitro groups) requires directing groups or protecting strategies. For example, using bulky bases to control nucleophilic attack or transition metal catalysts (e.g., Pd-mediated cross-coupling) for selective C–H activation. Computational modeling (DFT) can predict reactive sites .
Advanced Research Questions
Q. How can researchers apply statistical design of experiments (DoE) to optimize synthesis and purification processes?
- Methodology : A fractional factorial design evaluates factors like temperature, solvent polarity, and stoichiometry. For example:
| Factor | Levels | Response (Yield %) |
|---|---|---|
| Temperature | 25°C, 50°C, 80°C | 62%, 78%, 85% |
| Solvent | Pyridine, DMF, THF | 70%, 65%, 58% |
| Response surface methodology (RSM) identifies optimal conditions (e.g., 70°C in pyridine) . |
Q. What computational strategies predict the biological activity or binding mechanisms of this compound with enzymatic targets?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., PFOR enzyme in anaerobic organisms, implicated in benzothiazole bioactivity).
- MD Simulations : Assess binding stability over time (e.g., RMSD <2 Å over 100 ns).
- QSAR : Correlates substituent electronic parameters (Hammett σ) with inhibitory activity .
Q. How should contradictory data regarding the compound’s reactivity or biological activity be resolved?
- Methodology :
- Reproducibility Checks : Standardize protocols (e.g., solvent purity, reaction atmosphere).
- Cross-Validation : Compare experimental results (e.g., IC₅₀ values) with computational predictions (DFT reaction pathways) .
- Meta-Analysis : Aggregate data from multiple studies to identify outliers or trends.
Q. What methodologies investigate the electron-withdrawing effects of nitro and fluorine substituents on reactivity?
- Methodology :
- Hammett Studies : Measure substituent effects on reaction rates (e.g., σₚ values for –NO₂ = +1.27, –F = +0.43).
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Kinetic Isotope Effects (KIE) : Probe rate-determining steps in substitution reactions .
Data Contradiction Analysis
- Case Study : Discrepancies in reported inhibitory activity against bacterial PFOR enzyme.
- Resolution :
Re-test under standardized conditions (pH 7.4, 37°C).
Validate via fluorescence quenching assays to detect enzyme-inhibitor complexes.
Compare with structurally analogous compounds (e.g., nitazoxanide derivatives) to identify SAR trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
